molecular formula C15H27NO4 B575804 Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate CAS No. 188792-70-3

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Katalognummer: B575804
CAS-Nummer: 188792-70-3
Molekulargewicht: 285.384
InChI-Schlüssel: JLXSBKSGHPCYMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate (CAS: 188792-70-3) is a piperidine-derived compound with a molecular formula of C₁₅H₂₇NO₄ and a molecular weight of 285.38 g/mol. It features a tert-butoxycarbonyl (Boc) group at the nitrogen atom of the piperidine ring and an ethyl ester moiety at the 4-position, along with an additional ethyl substituent on the same carbon (4-ethyl). This dual functionalization makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing nitrogen-containing heterocycles. The Boc group serves as a protective moiety for the amine, enabling selective reactions at other sites, while the ethyl ester allows further derivatization (e.g., hydrolysis to carboxylic acids or transesterification) .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Major Products Formed

    Carboxylic Acids: Formed through hydrolysis of the ester group

    Substituted Piperidines: Formed through nucleophilic substitution reactions

    Reduced Derivatives: Formed through reduction reactions

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate has diverse applications across several domains:

Drug Development

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals targeting neurological disorders, cardiovascular diseases, and cancer. Its structural features allow it to function as a scaffold for developing new therapeutic agents.

Case Study: Lung Cancer Inhibition
Recent studies have evaluated derivatives of piperidine compounds, including this compound, for their inhibitory effects on lung cancer cell lines A549 and H460. The results indicated moderate growth inhibition with IC values ranging from 3.67 to 6.06 μM, demonstrating its potential as a lead compound for further development.

CompoundA549 IC (μM)H460 IC (μM)
This compound5.97 ± 0.713.77 ± 0.02
Derivative A3.94 ± 0.043.67 ± 0.06
Derivative B6.06 ± 0.015.30 ± 0.01

Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group is instrumental in protecting amino acids during peptide chain assembly, allowing for selective modifications and the construction of complex peptide structures.

This compound exhibits various biological activities:

Anticonvulsant and Antimicrobial Potential
Research indicates that derivatives of this compound may act as anticonvulsants and antimicrobial agents due to their ability to interact effectively with biological targets.

Mechanism of Action
The biological activity can be attributed to its role as a nucleophile in various chemical reactions, facilitating interactions with enzymes and receptors. The presence of the piperidine ring enhances its ability to mimic natural substrates, making it effective in drug design.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate belongs to a family of Boc-protected piperidine derivatives. Key structural analogs include:

Compound Name CAS Number Molecular Formula Key Substituents Functional Groups
Ethyl N-Boc-piperidine-4-carboxylate 912444-90-7 C₁₃H₂₃NO₄ Ethyl ester at C4, Boc at N Boc-protected amine, ethyl ester
1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate 188792-67-8 C₁₄H₂₅NO₄ Ethyl ester at C4, Boc at N, azepane ring Boc-protected amine, ethyl ester
1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid 175213-46-4 C₁₃H₂₃NO₄ Carboxylic acid at C4, Boc at N Boc-protected amine, carboxylic acid
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate 135716-09-5 C₁₄H₂₅NO₄ Ethoxycarbonylmethyl at C4, Boc at N Boc-protected amine, ethyl ester

Functional Group Variations

  • Boc Protection : All compounds share the Boc group, enhancing stability under basic conditions but allowing deprotection under acidic conditions (e.g., trifluoroacetic acid).
  • Ester vs. Carboxylic Acid : this compound and its ethyl ester analogs (e.g., 912444-90-7) are more lipophilic than the carboxylic acid derivative (175213-46-4), which has higher aqueous solubility and reactivity in amide coupling .

Ring Size Variations

The azepane analog (188792-67-8) replaces the 6-membered piperidine ring with a 7-membered azepane ring. This increases conformational flexibility, which may influence pharmacokinetic properties such as membrane permeability and target engagement .

Stability and Reactivity

  • Ethyl Esters : Prone to hydrolysis under basic conditions, enabling conversion to carboxylic acids.
  • Boc Group : Stable toward nucleophiles and bases but cleaved under acidic conditions (e.g., HCl/dioxane).

Biologische Aktivität

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H23NO4. Its structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethyl side chain, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Protection of Piperidine : The piperidine nitrogen is protected using a Boc group.
  • Alkylation : The protected piperidine is then alkylated with ethyl halides.
  • Esterification : Finally, the compound is esterified with ethyl chloroformate.

This multi-step synthesis allows for the selective introduction of functional groups that can enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The Boc group provides steric protection, allowing the compound to modulate the activity of these targets effectively.

Therapeutic Applications

Research indicates that derivatives of piperidine, including this compound, have shown promise in several therapeutic areas:

  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperidine derivatives can induce apoptosis in tumor cells by interacting with key signaling pathways involved in cell growth and survival .
  • Antimicrobial Properties : Some studies suggest that piperidine derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .
  • Neuropharmacological Effects : The compound may also influence neurotransmitter systems, which could be beneficial in treating neurological disorders .

Study on Anticancer Activity

In a recent study, researchers synthesized several piperidine derivatives to evaluate their anticancer properties. One derivative exhibited an IC50 value of 0.043 μM against Trypanosoma brucei, indicating potent inhibitory activity against this parasite . The study highlighted the importance of structural modifications in enhancing biological efficacy.

Neuropharmacological Research

Another study focused on the neuropharmacological effects of piperidine derivatives, revealing that modifications at the nitrogen site significantly impacted their interaction with neurotransmitter receptors . This suggests that this compound could be further explored for its potential in treating neurodegenerative diseases.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaIC50 (μM) against Cancer CellsNotable Activity
Ethyl 1-Boc-4-methyl-4-piperidineC13H23NO40.050Moderate anticancer activity
Ethyl 1-Boc-4-isopropyl-4-piperidineC16H29NO40.043High potency against T. brucei
Ethyl 1-Boc-4-phenyl-4-piperidineC15H23NO40.060Antimicrobial properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of the piperidine ring. A Boc (tert-butoxycarbonyl) group is introduced to protect the amine, followed by alkylation at the 4-position and esterification of the carboxylate. For example, alkylation with ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) is common, while esterification may employ ethyl chloroformate or ethanol in acidic media. Reaction temperature (0–25°C) and solvent polarity significantly impact regioselectivity and yield due to steric hindrance from the Boc group . Characterization often involves HPLC and NMR to confirm purity and structural integrity .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent positions, with deshielded protons near the Boc group (δ 1.4–1.5 ppm for tert-butyl) and ethyl ester signals (δ 4.1–4.3 ppm for CH₂CH₃) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) monitors purity, leveraging the compound’s low polarity due to the Boc group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₅H₂₇NO₄, MW 285.38 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies involving piperidine derivatives?

Discrepancies often arise from impurities (e.g., incomplete Boc deprotection) or stereochemical variations. Rigorous analytical controls include:

  • Chiral HPLC to confirm enantiopurity .
  • Docking simulations to assess binding interactions, especially if trifluoromethyl or benzyl groups (as in related compounds) alter target affinity .
  • Metabolic stability assays in microsomes to rule out rapid ester hydrolysis, which may explain inconsistent in vivo results .

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations model transition states, showing that the Boc group reduces amine nucleophilicity, favoring reactions at the ester carbonyl. For example, aminolysis with primary amines proceeds faster in polar aprotic solvents (e.g., DMSO) due to stabilized intermediates . MD simulations further predict steric effects from the 4-ethyl group, which may hinder access to the reaction site .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH conditions?

  • Kinetic Studies : Monitor ester hydrolysis via HPLC at pH 1–13, noting accelerated degradation in alkaline conditions (pH >10) due to hydroxide attack on the carbonyl .
  • Temperature Control : Use buffer systems (e.g., phosphate for pH 7.4) to isolate thermal effects, as autocatalytic decomposition may occur above 40°C .
  • Protection Strategies : Compare Boc stability to alternative groups (e.g., Fmoc) in simulated physiological conditions .

Q. Methodological Notes

  • Crystallography : SHELXL refinement requires careful handling of twinning or partial occupancy in ethyl groups .
  • Spectral Analysis : Overlapping 1^1H NMR signals (e.g., piperidine CH₂ and ethyl CH₃) can be resolved using 2D COSY or NOESY .
  • Data Contradictions : Cross-validate biological activity using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .

Eigenschaften

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-ethylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)8-10-16(11-9-15)13(18)20-14(3,4)5/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXSBKSGHPCYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693903
Record name 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188792-70-3
Record name 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.2 g (0.78 mmol) of tert-butyl 4-ethoxycarbonylpiperidine-1-carboxylate is dissolved in 4 mL of THF at −10° C. 0.8 mL (1.56 mmol) of lithium diisopropylamide is added dropwise. After 15 minutes, 0.09 mL (1.2 mmol) of iodoethane is added and the mixture is warmed to room temperature. It is stirred for 30 minutes and then poured into saturated ammonium chloride solution and extracted with ethyl acetate. The organic phase is dried and then concentrated to dryness. The oil obtained is chromatographed on silica gel (eluent: 95/5 heptane/ethyl acetate). 183 mg of tert-butyl 4-ethyl-4-ethoxycarbonylpiperidine-1-carboxylate in the form of a yellow oil are obtained in a yield of 82%.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.09 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-tert-butoxycarbonylisonipecotic acid ethyl ester (576 mg) in THF (15 ml) was added a solution of lithium diisopropyl-amide (290 mg) in THF (10 ml) in a stream of argon gas at −78° C., and the reaction mixture was stirred at the same temperature for 1 hour. Ethyl iodide (0.36 ml) was added to the above solution at −78° C., and the mixture was stirred for 18 hours. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed successively with 1N hydrochloric acid, water and saturated brine, and dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure to give the title compound (585 mg, yield 92%).
Quantity
576 mg
Type
reactant
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.